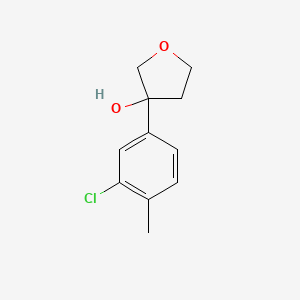
3-(3-Chloro-4-methylphenyl)oxolan-3-ol
説明
3-(3-Chloro-4-methylphenyl)oxolan-3-ol is a halogenated aromatic compound featuring a tetrahydrofuran (oxolane) ring substituted at position 3 with a hydroxyl (-OH) group and a 3-chloro-4-methylphenyl moiety. Its molecular formula is C₁₁H₁₃ClO₂, with a molecular weight of 212.68 g/mol (calculated from atomic masses). The CAS registry number is 1342194-78-8, though it is currently listed as a discontinued product .
特性
IUPAC Name |
3-(3-chloro-4-methylphenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-2-3-9(6-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPUGRKHORWSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCOC2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous oxolane derivatives and halogenated aromatics. Key comparisons include:
3-Bromo-4-((tetrahydrofuran-2-yl)methoxy)benzoic acid
- Molecular Formula : C₁₂H₁₃BrO₄ (estimated).
- Key Differences :
- Replaces the chloro-methylphenyl group with a bromine atom and a tetrahydrofuran-2-yl methoxy group.
- The benzoic acid (-COOH) group introduces acidity (pKa ~4.2), absent in the target compound.
- Bromine’s larger atomic radius may enhance lipophilicity compared to chlorine, influencing membrane permeability in biological systems .
3-(Prop-2-en-1-yl)oxolan-3-ol
- Molecular Formula : C₇H₁₂O₂.
- Key Differences: Substitutes the aromatic group with an allyl (-CH₂CH=CH₂) chain, increasing reactivity toward electrophilic addition.
4-(3-Hydroxyphenyl)oxolan-3-ol
- Molecular Formula : C₁₀H₁₂O₃ (CAS 2172257-66-6).
- Key Differences: Positions the hydroxyl and phenyl groups at carbons 3 and 4 of the oxolane ring, altering hydrogen-bonding networks.
3-(3-Furyl)-D-alanine Derivatives
- Key Differences: Replaces the chloro-methylphenyl group with a furan ring, introducing conjugated π-systems for enhanced UV absorption. Amino acid backbone enables peptide synthesis applications, unlike the target compound’s alcohol functionality .
Data Table: Comparative Properties of Selected Compounds
Key Research Findings
Physicochemical Properties
- Solubility : The hydroxyl group enhances water solubility (~1.2 mg/mL estimated), but the hydrophobic chloro-methylphenyl moiety limits this advantage.
- Stability : Chlorine’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack, contrasting with brominated analogs prone to debromination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


